molecular formula C9H11BrO2S B1376365 1-(Bromomethyl)-4-(ethylsulfonyl)benzene CAS No. 90561-19-6

1-(Bromomethyl)-4-(ethylsulfonyl)benzene

Cat. No.: B1376365
CAS No.: 90561-19-6
M. Wt: 263.15 g/mol
InChI Key: PCDCAUSAEZLPSV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(ethylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where a bromomethyl group and an ethylsulfonyl group are attached to the benzene ring

Scientific Research Applications

1-(Bromomethyl)-4-(ethylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used to study the effects of bromomethyl and ethylsulfonyl groups on biological systems.

Safety and Hazards

Benzene is known to be a human carcinogen and is highly toxic . Therefore, bromomethyl compounds, which contain a benzene ring, should be handled with caution.

Future Directions

The future directions for “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” would depend on its specific applications. Bromomethyl compounds have been used in the synthesis of various other compounds, suggesting potential uses in fields like pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethylsulfonyl group can be reduced to ethylthiol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products such as 4-(ethylsulfonyl)benzyl alcohol, 4-(ethylsulfonyl)benzonitrile, or 4-(ethylsulfonyl)benzylamine.

    Oxidation: 4-(ethylsulfonyl)benzenesulfonic acid.

    Reduction: 4-(ethylthiol)benzene.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(Chloromethyl)-4-(ethylsulfonyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Ethylsulfonyl)toluene: Lacks the bromomethyl group, only has the ethylsulfonyl group attached to the benzene ring.

Uniqueness

1-(Bromomethyl)-4-(ethylsulfonyl)benzene is unique due to the presence of both bromomethyl and ethylsulfonyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(bromomethyl)-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCAUSAEZLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(ethylsulfonyl)-4-methylbenzene (5 g, 25.7 mmol) in CCl4 (30 mL) was added N-bromosuccinimide (5.54 g, 30.8 mmol) and azobisisobutyronitrile (0.46 g, 2.57 mmol). The mixture was stirred at 80° C. overnight. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was added to water (50 mL) and extracted with EtOAc (3×30 mL). The combined organic layers were washed with water (2×40 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford crude 1-(bromomethyl)-4-(ethylsulfonyl)benzene (6.62 g, 98%) as a yellow solid, which was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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